molecular formula C6H10N2O2 B101180 5-Isopropylimidazolidine-2,4-dione CAS No. 16935-34-5

5-Isopropylimidazolidine-2,4-dione

Cat. No. B101180
CAS RN: 16935-34-5
M. Wt: 142.16 g/mol
InChI Key: PBNUQCWZHRMSMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives involves various chemical reactions and starting materials. For instance, one study describes the synthesis of thiazolidine-2,4-diones from corresponding pyridines, which are analogues of the hypoglycemic compound rosiglitazone . Another paper reports the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones through the reaction of nitromethane with aryl isocyanates in the presence of triethylamine . Additionally, a racemic imidazolidine-2,4-dione derivative was synthesized and characterized using spectroscopic and thermal methods, with its structure confirmed by X-ray diffraction . The synthesis of a glucopyranoside-linked imidazolidine-4,5-dione was achieved starting from methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranoside, oxalyl chloride, and methyl 3,4,6-tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives is crucial for their biological activity. X-ray diffraction studies have been used to confirm the structures of synthesized compounds . The comparison between experimental X-ray diffraction results and density functional theory (DFT) calculations has provided insights into the favored tautomeric forms and the stability of these molecules . The molecular geometry optimization parameters from DFT calculations were compared with experimental results to validate the theoretical models .

Chemical Reactions Analysis

The chemical behavior of imidazolidine-2,4-dione derivatives is influenced by their molecular structure. The study involving the reaction of nitromethane with aryl isocyanates highlights the formation of hydroxyimino derivatives, indicating the reactivity of the imidazolidine ring towards nucleophilic addition . The structure-activity relationships discussed in the synthesis of thiazolidine-2,4-diones suggest that the chemical modifications on the imidazolidine ring can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives, such as thermal stability and electronic spectrum, are important for their practical applications. The racemic imidazolidine-2,4-dione derivative demonstrated high thermal stability in an open atmosphere, which is beneficial for its handling and storage . Spectral analysis, including 1H NMR and 13C NMR spectroscopy, has been used to characterize the compounds and confirm their structures . The electronic spectrum and molecular orbital energy level diagrams were compared with experimental data to understand the electronic properties of these molecules .

Scientific Research Applications

Electrochemical Behavior and Oxidation Mechanisms

A study by Nosheen et al. (2012) explored the electrochemical behavior of hydantoin derivatives, closely related to 5-Isopropylimidazolidine-2,4-dione, through cyclic and differential pulse voltammetry. The research aimed to understand the structure-activity relationships and unexplored biochemical pathways of these compounds (Nosheen et al., 2012).

Catalytic Applications in Asymmetric Synthesis

Jiao et al. (2016) reported the use of diarylthiazolidin-2,4-diones, structurally similar to 5-Isopropylimidazolidine-2,4-dione, in asymmetric catalysis. This study highlights their role as nucleophiles in the synthesis of biologically important compounds with high enantio- and diastereoselectivities (Jiao et al., 2016).

Green Chemistry and Nanocatalyst Development

Esam et al. (2020) focused on the synthesis of novel derivatives of 5-arylidene-2-imidazolidine-2,4-dione, employing green chemistry principles. The study underscores the importance of environmentally friendly methods in creating derivatives of thiazolidine-2,4-dione for catalytic purposes (Esam et al., 2020).

DNA Binding Studies and Potential Anticancer Applications

Shah et al. (2013) investigated the DNA binding affinity of imidazolidine derivatives, including compounds similar to 5-Isopropylimidazolidine-2,4-dione. The study suggests a potential for these compounds as effective anti-cancer drugs based on their binding strength to DNA (Shah et al., 2013).

Synthesis and Evaluation of Antioxidant Properties

Marc et al. (2019) synthesized phenolic derivatives of thiazolidine-2,4-dione, demonstrating their potent antioxidant and antiradical properties. This research contributes to understanding the role of these derivatives in combating oxidative stress-related diseases (Marc et al., 2019).

Ultrasound-Assisted Green Synthesis

Thari et al. (2020) developed a green method for synthesizing N-thiazolidine-2,4-dione isoxazoline derivatives. Utilizing ultrasound-assisted synthesis, this study highlights an innovative approach to creating thiazolidine-2,4-dione derivatives in an environmentally friendly manner (Thari et al., 2020).

Corrosion Inhibition in Industrial Applications

Elbarki et al. (2020) investigated the use of imidazolidine-2,4-dione derivatives as corrosion inhibitors for mild steel, providing insights into their industrial applications in protecting metals from corrosion (Elbarki et al., 2020).

properties

IUPAC Name

5-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNUQCWZHRMSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026613
Record name 5-(1-Methylethyl)-2,4-imidazolidinedione
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylimidazolidine-2,4-dione

CAS RN

16935-34-5, 67337-70-6
Record name 5-Isopropylhydantoin
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Record name 5-(1-Methylethyl)-2,4-imidazolidinedione
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Record name 16935-34-5
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Record name 5-(1-Methylethyl)-2,4-imidazolidinedione
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Record name 5-isopropylimidazolidine-2,4-dione
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Synthesis routes and methods

Procedure details

5-(1H-indol-2-ylmethyl)-2,4-imidazolidinedione; 5,5-diphenyl-2,4-imidazolidinedione; 3-butyl-5-methyl-2,4-imidazolidinedione; 3-butyl-5-(phenylmethyl)-2,4-imidazolidinedione; 3-butyl-2,4-imidazolidinedione,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AAM Abdel-Aziz, AS El-Azab, AM Al-Obaid… - … Section E: Structure …, 2012 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 68| Part 2| February 2012| Page o533 doi:10.1107/S1600536812002838 Open Open …
Number of citations: 1 scripts.iucr.org
GE Delgado, AJ Mora, P Narea, C Chacón… - Journal of Molecular …, 2022 - Elsevier
The title compound, (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4‑dione, a new α-amino acid hydantoin derivative with formula C 10 H 10 N 2 O 3 has been synthesized and structurally …
Number of citations: 3 www.sciencedirect.com
A Maha, V Rukachaisirikul, S Phongpaichit… - Tetrahedron, 2017 - Elsevier
Six new compounds including four tyrosine derivatives (1–4), and two hydantoin derivatives (5–6) were obtained from the investigation of the endophytic fungus Phoma herbarum PSU-…
Number of citations: 6 www.sciencedirect.com
Y Lu, XY Wei, ZM Zong, YC Lu, JP Cao, X Fan, W Zhao… - Fuel, 2013 - Elsevier
Wheat straw (WS) was oxidized in a sodium hypochlorite (NaOCl) aqueous solution at 40C followed by sequential extraction of the water-soluble fraction (WSF) with petroleum ether, …
Number of citations: 9 www.sciencedirect.com
R Abha Saikia, D Barman, A Dutta… - European Journal of …, 2021 - Wiley Online Library
Copper(I)‐catalyzed N‐arylation (both N 1 ‐ and N 3 ‐) of hydantoins with diaryliodonium salts as aryl partners at room temperature is reported. The transformation allows diverse …
AB Cognetta, MJ Niphakis, HC Lee, ML Martini… - Chemistry & biology, 2015 - cell.com
Serine hydrolase inhibitors, which facilitate enzyme function assignment and are used to treat a range of human disorders, often act by an irreversible mechanism that involves covalent …
Number of citations: 56 www.cell.com
AAM Abdel-Aziz - 1995 - fac.ksu.edu.sa
B. Patent 1. 6, 7-dihydro-[1, 3, 4] thiadiazolo-[3, 2-a][1, 3] diazepin derivatives and pharmaceutical composition containing the same as neuromuscular blocker or skeletal muscle relaxant…
Number of citations: 2 fac.ksu.edu.sa
MC Hillier, HH Gong, DS Clyne, MJ Babcock - Tetrahedron, 2014 - Elsevier
The synthesis of hydantoins and dihydrouracils from ureidoacetamides has been carried out at high temperature in glycol solvents. A series of substrates were prepared and examined …
Number of citations: 6 www.sciencedirect.com
MK Rogacki, E Pitta, O Balabon, S Huss… - Journal of Medicinal …, 2018 - ACS Publications
Tuberculosis is the leading cause of death worldwide from infectious diseases. With the development of drug-resistant strains of Mycobacterium tuberculosis, there is an acute need for …
Number of citations: 33 pubs.acs.org
K Giannakopoulou, M Lukas, A Vasiliev… - Microporous and …, 2010 - Elsevier
The objective of this work is the development of a method for the catalytic conversion of biomass into liquid products, which could be further treated for the production of bio-fuels. …
Number of citations: 52 www.sciencedirect.com

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